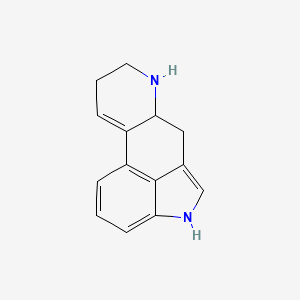

9,10-Didehydroergoline

Description

Contextualization within the Ergoline (B1233604) Alkaloid Chemical Class

9,10-Didehydroergoline is a foundational member of the ergoline alkaloids, a large and diverse family of bioactive compounds. rsc.orgebi.ac.uk These alkaloids are characterized by a tetracyclic ergoline nucleus, which is a derivative of the amino acid tryptophan. rsc.org Ergoline alkaloids are primarily produced by fungi of the Claviceps genus, commonly known as ergot fungi, which infect various grasses and grains. rsc.org

The ergoline alkaloid class is broadly categorized into several groups based on the substituents on the ergoline scaffold. neu.edu.trwikidoc.org These include the clavine alkaloids, simple lysergic acid derivatives, and the more complex ergopeptines, which are peptide alkaloids. neu.edu.trwikidoc.org this compound derivatives are prominent within the lysergic acid amide and ergopeptine categories. wikidoc.org The structural complexity and varied biological effects of these compounds have made their total synthesis a significant area of interest for organic chemists. rsc.org

Significance of the 9,10-Didehydro Moiety in Molecular Structure and Reactivity

The defining feature of this compound is the double bond between carbons 9 and 10 of the D-ring in the ergoline structure. cymitquimica.comcymitquimica.com This "didehydro" feature introduces a degree of unsaturation that significantly influences the molecule's three-dimensional shape, rigidity, and electronic properties. cymitquimica.comsolubilityofthings.com The presence of this double bond contributes to the planarity of the D-ring, which in turn affects how the molecule interacts with biological targets such as neurotransmitter receptors. solubilityofthings.com

Overview of Academic and Mechanistic Research Domains

Research into this compound and its derivatives spans several scientific disciplines, primarily centered on medicinal chemistry, pharmacology, and synthetic organic chemistry.

Medicinal Chemistry and Pharmacology: A significant body of research focuses on the interaction of this compound derivatives with various neurotransmitter receptors, including serotonin (B10506), dopamine (B1211576), and adrenergic receptors. cymitquimica.comnih.gov This has led to the development of numerous compounds with therapeutic applications. For instance, derivatives of this compound form the basis of drugs used to treat migraines and Parkinson's disease. wikidoc.org The study of structure-activity relationships (SAR) is a major focus, aiming to understand how modifications to the this compound scaffold affect receptor binding and functional activity. nih.govljmu.ac.uk Research has also explored the metabolic pathways of these compounds, identifying key metabolites and the enzymes involved in their formation. researchgate.netwikipedia.org

Synthetic and Mechanistic Chemistry: The complex, polycyclic structure of this compound presents a considerable challenge for chemical synthesis. rsc.org Organic chemists have developed various strategies for the total synthesis of this scaffold and its derivatives, contributing to the broader field of synthetic methodology. beilstein-journals.org Mechanistic studies often investigate the intricacies of reactions involving the ergoline nucleus, such as the Scholl reaction for forming carbon-carbon bonds in the synthesis of complex polycyclic aromatic systems. chinesechemsoc.org Furthermore, the development of new analytical techniques, including various forms of chromatography and mass spectrometry, is crucial for the identification and characterization of novel this compound derivatives and their metabolites. researchgate.netljmu.ac.uk

The study of descarboxylysergic acid, also known as 9,10-didehydro-6-methylergoline, has been instrumental in understanding the minimal structural requirements for the biological activity of ergoline derivatives. wikipedia.org Research has shown that while the C8-substituent is not essential for activity, it is important for the high potency observed in some derivatives. wikipedia.org

Structure

3D Structure

Properties

CAS No. |

6878-09-7 |

|---|---|

Molecular Formula |

C14H14N2 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline |

InChI |

InChI=1S/C14H14N2/c1-3-11-10-4-2-6-15-13(10)7-9-8-16-12(5-1)14(9)11/h1,3-5,8,13,15-16H,2,6-7H2 |

InChI Key |

VUEGRGTYEAPQFU-UHFFFAOYSA-N |

SMILES |

C1CNC2CC3=CNC4=CC=CC(=C34)C2=C1 |

Canonical SMILES |

C1CNC2CC3=CNC4=CC=CC(=C34)C2=C1 |

Synonyms |

9,10-didehydroergoline 9,10-ergolene |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms of Ergoline Core Formation

Precursor Incorporation and Initial Enzymatic Transformations

The journey to construct the intricate ergoline (B1233604) scaffold begins with two fundamental building blocks: the amino acid L-tryptophan and the isoprenoid unit dimethylallyl diphosphate (B83284) (DMAPP). nih.govmdpi.com

L-Tryptophan and Dimethylallyl Diphosphate in Ergoline Biosynthesis

The initial and committing step in the biosynthesis of all ergot alkaloids is the prenylation of L-tryptophan at the C4 position of the indole (B1671886) ring with DMAPP. nih.govnih.gov This reaction is catalyzed by the enzyme 4-dimethylallyltryptophan synthase (DMATS), also known as FgaPT2 in Aspergillus fumigatus. nih.govresearchgate.net This enzyme is a soluble, homodimeric protein that, unlike many other prenyltransferases, does not require a divalent metal cation like Mg²⁺ for its activity. nih.gov The reaction mechanism involves the formation of a dimethylallyl cation, followed by a nucleophilic attack from the indole ring of tryptophan. nih.gov

Alkylation and N-Methylation Steps

Following the initial prenylation, the resulting 4-dimethylallyltryptophan (DMAT) undergoes N-methylation. mdpi.comrsc.org This reaction is catalyzed by the enzyme 4-dimethylallyltryptophan N-methyltransferase (EasF or FgaMT), which utilizes S-adenosylmethionine (SAM) as the methyl group donor. nih.govrsc.org This step yields N-methyl-4-dimethylallyltryptophan, also referred to as 4-dimethylallyl-L-abrine. nih.govrsc.org Some ergoline derivatives can undergo further alkylation at the N-1 position, which can significantly alter their biological activity. mdma.ch

Formation of the Tetracyclic 9,10-Didehydroergoline Scaffold

The subsequent steps in the pathway involve a series of complex cyclization and modification reactions to form the characteristic four-ring structure of the ergoline core.

Oxidative Cyclization Catalyzed by Cytochrome P450 Enzymes

The formation of the C ring of the ergoline scaffold is a critical step involving oxidative cyclization. While the exact mechanisms are still being fully elucidated, it is understood that a series of oxidation reactions transform N-methyl-4-dimethylallyltryptophan into the tricyclic intermediate, chanoclavine-I. mdpi.comrsc.org Enzymes like the FAD-dependent oxidoreductase EasE and the catalase EasC are involved in this process. wvu.eduacs.org Specifically, EasC has been shown to catalyze the oxidative cyclization of a 1,3-diene intermediate to form the central C ring. acs.orgnih.gov

The closure of the final D ring to form the tetracyclic ergoline scaffold is another key step. The primary alcohol of chanoclavine-I is first oxidized to an aldehyde by a short-chain alcohol dehydrogenase encoded by the easD gene, resulting in chanoclavine-I aldehyde. wvu.edu This aldehyde is a crucial branch point in the pathway. researchgate.net The cyclization of chanoclavine-I-aldehyde to form the D ring is catalyzed by enzymes belonging to the Old Yellow Enzyme (OYE) family, such as EasA. rsc.orgmit.edu The product of EasA, a cyclized iminium ion, is then reduced by the NADPH-dependent reductase EasG to complete the formation of the ergoline D ring, yielding either agroclavine (B1664434) or festuclavine. wvu.edursc.org Cytochrome P450 monooxygenases are also implicated in the later stages of ergoline alkaloid biosynthesis, particularly in the conversion of clavine intermediates to lysergic acid. vulcanchem.comresearchgate.net

Decarboxylation and Isomerization Processes

Decarboxylation is a key process in the formation of some ergoline alkaloids. For instance, the conversion of the epoxide intermediate of N-methyl-4-dimethylallyltryptophan to chanoclavine-I involves a decarboxylation step. researchgate.net The removal of the carboxyl group from the tryptophan-derived portion of the molecule is essential for the formation of the final ergoline structure. nih.govmdpi.com

Isomerization reactions also play a crucial role in determining the final structure of the ergoline alkaloid. The enzyme EasA can act as either a reductase or an isomerase, leading to different stereochemical outcomes and pathway branches. researchgate.netasm.org For example, the isomerase activity of an EasA variant is responsible for the formation of agroclavine, which has an unsaturated D ring at the 8,9 position, a precursor to lysergic acid. rsc.orgasm.org Further isomerization can occur to shift the double bond to the 9,10 position, characteristic of this compound derivatives like lysergic acid. vulcanchem.comresearchgate.net

Heterologous Biosynthesis and Metabolic Engineering for Ergoline Production

The elucidation of the biosynthetic pathway for this compound has opened up opportunities for metabolic engineering and heterologous production of these valuable compounds. rsc.orgsemanticscholar.org By expressing the necessary biosynthetic genes in more tractable microbial hosts like Saccharomyces cerevisiae (yeast) or other fungi like Aspergillus nidulans, researchers can overcome the limitations of working with the native, often difficult-to-culture, ergot fungi. semanticscholar.orgdntb.gov.ua

This approach allows for the production of specific ergoline alkaloids, including lysergic acid, a key precursor for many pharmaceuticals. asm.orgdntb.gov.ua Furthermore, metabolic engineering strategies can be employed to increase the yield of desired products by optimizing precursor supply and enzyme expression levels. semanticscholar.orgirispublishers.com The modular nature of the biosynthetic pathway also allows for the combination of genes from different ergot alkaloid pathways to create novel, non-natural derivatives with potentially unique properties. asm.orgresearchgate.net These synthetic biology approaches hold great promise for the sustainable and efficient production of a wide range of ergoline-based compounds. rsc.orgnih.gov

Reconstitution of Biosynthetic Pathways in Transgenic Microbial Hosts (e.g., Yeast)

The heterologous reconstruction of complex natural product biosynthetic pathways in tractable microbial hosts like the yeast Saccharomyces cerevisiae represents a significant advancement in metabolic engineering and synthetic biology. This approach offers a powerful alternative to the challenges associated with traditional chemical synthesis or extraction from native producers, which can be inefficient and difficult to control. dntb.gov.uaresearchgate.net For ergoline alkaloids, including those based on the this compound scaffold, yeast has emerged as a particularly valuable chassis for both pathway elucidation and the sustainable production of key intermediates. wikipedia.orgvulcanchem.com

Research has successfully demonstrated the feasibility of transplanting the entire multi-gene pathway for ergoline core formation from various filamentous fungi into yeast. dntb.gov.uanih.gov The biosynthesis begins with the precursor L-tryptophan and involves a series of enzymatic steps to construct the tetracyclic ergoline ring system. nih.gov Early efforts focused on reconstituting the initial stages of the pathway. For instance, by expressing the genes easE and easC from the fungus Aspergillus japonicus in S. cerevisiae, researchers achieved the de novo production of the crucial intermediate chanoclavine-I. nih.gov This work not only confirmed the function of these two enzymes as necessary and sufficient for this conversion but also highlighted strategies to enhance production. nih.gov It was found that overexpressing native yeast genes associated with the endoplasmic reticulum (ER) protein folding machinery (pdi1 or ero1) or co-factor generation (fad1) led to increased chanoclavine-I titers, underscoring the importance of host-pathway optimization. nih.gov

Building on this, scientists have successfully reconstituted the complete biosynthetic pathway to D-lysergic acid, a direct derivative of this compound, in yeast. dntb.gov.uanih.gov This landmark achievement required the functional expression of the entire enzymatic cascade. The early pathway, common to most ergot alkaloid producers, involves five enzymes (DmaW, EasF, EasC, EasE, and EasD) that convert L-tryptophan into the key branch-point intermediate, chanoclavine-I-aldehyde. researchgate.netresearchgate.net The subsequent middle and late pathway enzymes (EasA, EasG, and CloA) catalyze the final cyclization and oxidation steps to form the complete ergoline scaffold and yield D-lysergic acid. researchgate.netresearchgate.net

The successful reconstitution in a 1-liter bioreactor demonstrated proof-of-concept for producing complex ergoline-derived compounds from simple sugars in an engineered yeast chassis, achieving a reported titer of 1.7 mg/L of D-lysergic acid. dntb.gov.uaresearchgate.netnih.gov This modular platform not only facilitates the sustainable production of valuable pharmaceutical precursors but also provides a powerful tool for studying the functions of individual enzymes and engineering novel alkaloid variants. nih.gov

**Interactive Data Table: Reconstitution of Ergoline Biosynthesis in *Saccharomyces cerevisiae***

| Host Organism | Expressed Genes / Enzymes | Key Precursor(s) | Final Product | Reported Titer / Key Finding | Reference(s) |

| Saccharomyces cerevisiae | EasE and EasC (Aspergillus japonicus) | L-tryptophan (via host metabolism) | Chanoclavine-I | De novo production of chanoclavine-I demonstrated. | nih.gov |

| Saccharomyces cerevisiae | EasE, EasC, plus overexpression of yeast genes pdi1, ero1, or fad1 | L-tryptophan (via host metabolism) | Chanoclavine-I | Increased chanoclavine-I production. | nih.gov |

| Saccharomyces cerevisiae | DmaW, EasF, EasC, EasE, EasD, EasA_Ec, EasG, CloA_Cp | Glucose (fermentation medium) | D-lysergic acid | 1.7 mg/L in a 1 L bioreactor. | dntb.gov.uaresearchgate.netnih.gov |

Synthetic Methodologies and Derivatization Strategies for 9,10 Didehydroergoline Derivatives

Total Synthesis Approaches to the 9,10-Didehydroergoline Nucleus

The synthesis of the tetracyclic ergoline (B1233604) core, particularly the this compound variant which forms the backbone of lysergic acid and its derivatives, has been a significant challenge in organic chemistry. This complexity arises from its rigid, polycyclic structure and multiple stereocenters.

Historical Milestones in Ergoline Synthesis (e.g., Woodward's Contributions)

The first total synthesis of a this compound, specifically (±)-lysergic acid, was a landmark achievement reported in 1954 and published in detail in 1956 by the research group of Robert Burns Woodward at Eli Lilly. publish.csiro.aunih.govbritannica.com This synthesis is considered a classic in the field and a model of elegant technique. britannica.com The project was initiated by Ed Kornfeld, who conceived the synthetic strategy, with Woodward serving as a consultant. publish.csiro.au

The synthesis commenced from 3-indolepropionic acid and centered on the construction of a key tricyclic intermediate known as "Kornfeld's ketone" via an intramolecular Friedel–Crafts acylation. publish.csiro.aunih.gov A critical sequence involved building the D-ring onto this existing ABC-ring structure. researchgate.net The original Woodward synthesis did not focus on producing an optically pure product, resulting in a racemic mixture of lysergic acid. nih.gov The elucidation of the correct structures for the ergot alkaloids was further solidified by this synthetic work and that of Ramage. nih.govmdpi.com This seminal work laid the foundation for over two dozen subsequent total syntheses of lysergic acid. nih.gov

| Key Figure/Group | Year Reported | Key Achievement | Intermediate |

| R.B. Woodward / E. Kornfeld | 1956 | First total synthesis of (±)-lysergic acid. publish.csiro.aunih.gov | Kornfeld's Ketone publish.csiro.au |

Modern Enantioselective and Convergent Synthetic Routes

A powerful modern approach involves the use of palladium-catalyzed domino reactions to rapidly construct the C/D ring system of the ergoline core. researchgate.net Researchers have developed strategies based on the domino cyclization of amino allenes bearing a bromoindolyl group. researchgate.netchim.it This method facilitates the direct construction of the tetracyclic skeleton.

In one notable example, the total synthesis of (±)-lysergic acid, (±)-lysergol, and (±)-isolysergol was achieved using a palladium-catalyzed bis-cyclization as the key step. researchgate.net This domino process involves an intramolecular carbopalladation of an allene (B1206475) followed by an amination reaction. chim.it Fujii, Ohno, and colleagues reported an efficient 7-step synthesis of lysergic acid employing a palladium-mediated cyclization, which proceeded in a 72% yield for the key step. vulcanchem.com These domino strategies are highly atom-economical and allow for the formation of multiple C-C and C-N bonds in a single operation, representing a significant advance in efficiency. chim.it

| Reaction Type | Key Features | Application | Reference |

| Domino Cyclization | Palladium-catalyzed cyclization of amino allenes with a bromoindolyl group. researchgate.netchim.it | Direct construction of the C/D ring system. researchgate.net | Fujii & Ohno (2011) vulcanchem.com |

| Intramolecular Heck Reaction | Cesium carbonate-mediated hydrogen autotransfer alkylation to form the C(3)-C(4) bond, followed by an intramolecular Heck reaction to establish the C(9)-C(10) double bond. researchgate.net | Readily scalable, expedient total synthesis of all four stereoisomers of lysergol (B1675761) and isolysergol. researchgate.net | N/A |

The key steps in this approach are the coupling of the two heteroaromatic rings, followed by a dearomatization of the pyridine (B92270) ring and a subsequent cyclization to form the ergoline core. chemrxiv.orgnsf.gov This design is practical and anticipated to enable the synthesis of novel and diverse ergoline derivatives by simply varying the initial aromatic precursors. researchgate.netchemrxiv.org

Palladium-Catalyzed Domino Cyclization Strategies

Stereochemical Control in this compound Synthesis

The ergoline skeleton possesses two key stereocenters at positions C-5 and C-8, which define the four possible stereoisomers: d-lysergic acid, l-lysergic acid, d-isolysergic acid, and l-isolysergic acid. nih.govmdpi.com The spatial arrangement at these centers is crucial for biological activity. For instance, iso-LSD, the C-8 epimer of LSD, is largely inactive as a psychedelic in humans. wikipedia.org Therefore, controlling the stereochemistry during synthesis is of paramount importance.

Diastereoselective Introduction of Functional Groups

Significant progress has been made in achieving stereochemical control during the synthesis of this compound derivatives. In one total synthesis, the introduction of the crucial 8-amino group was accomplished with complete diastereoselectivity, yielding exclusively the desired 8α-derivative. researchgate.net

Modern synthetic strategies have also demonstrated excellent control over the stereocenter at C-5. For example, in a dearomative approach, the stereochemistry of the center alpha to the ester in a dihydropyridine (B1217469) intermediate was found to be crucial for a subsequent key Heck annulation. chemrxiv.org This stereocenter could be controlled, as it is thermodynamically resolvable upon the construction of the final ergoline framework. nsf.gov Furthermore, stereoselective reductions, such as the Birch reduction, have been employed to create the trans-fused ergoline system with high diastereoselectivity. researchgate.netresearchgate.net These examples highlight the sophisticated level of stereochemical control that has been achieved in modern ergoline synthesis, allowing for the targeted production of specific stereoisomers.

| Stereocenter | Method of Control | Outcome | Reference |

| C-8 | Diastereoselective amination | Exclusive formation of the 8α-amino derivative. researchgate.net | Waldvogel et al. (1997) researchgate.net |

| C-5 / C-10 | Stereoselective Birch Reduction | Formation of the trans-fused ergoline system. researchgate.netresearchgate.net | Waldvogel et al. (1997) researchgate.netresearchgate.net |

| C-5 | Thermodynamic Resolution | Control of stereochemistry alpha to an ester during a dearomative approach, crucial for a subsequent Heck reaction. chemrxiv.orgnsf.gov | Sarpong et al. (2023) chemrxiv.orgnsf.gov |

Control of C-5 and C-8 Stereocenters

The this compound scaffold, a core component of lysergic acid and its derivatives, possesses two critical stereocenters at positions C-5 and C-8. wikipedia.orgvulcanchem.com The spatial arrangement of substituents at these centers is crucial as it dictates the molecule's three-dimensional shape and, consequently, its biological activity. For instance, lysergic acid is a chiral compound with two stereocenters, and the isomer with an inverted configuration at the C-8 carbon is known as isolysergic acid. wikipedia.org Similarly, the C-8 epimer of the potent psychedelic lysergic acid diethylamide (LSD) is iso-LSD, which is largely inactive as a psychedelic in humans. wikipedia.org

Control over the C-8 stereocenter can be achieved post-synthesis. The C-8 position in LSD (8R) is susceptible to epimerization to the 8S configuration (iso-LSD) under basic conditions. wikipedia.org This transformation highlights a method for manipulating the C-8 stereochemistry after the primary ring system has been established.

Stereocontrol can also be exerted during the synthetic process. In a total synthesis of a 2,6-dimethylergolin-8α-amine derivative, which features the this compound core, the introduction of the amino group at the C-8 position was accomplished with complete diastereoselectivity, yielding exclusively the 8α-derivative. researchgate.net This demonstrates that strategic selection of reagents and reaction conditions can effectively direct the stereochemical outcome at the C-8 position during the construction of the molecule.

Selective Functionalization and Modification of the this compound Ring System

The indole (B1671886) nitrogen (N1) of the this compound system is a key site for chemical modification. While the C-3 position is generally the most reactive site for electrophilic substitution in indoles, derivatization at N1 can be achieved under specific conditions. wikipedia.org For instance, acylation of an indole with acetic anhydride (B1165640) in the presence of a base like sodium acetate (B1210297) can lead to the exclusive formation of the 1-acetylindole. bhu.ac.in

This reactivity has been exploited in the synthesis of various this compound derivatives. A notable example is the preparation of 1-acetyl-LSD (ALD-52), where an acetyl group is attached to the indole nitrogen of LSD. researchgate.net Following this precedent, a range of other N1-acyl derivatives have been synthesized and have appeared on the recreational drug market, including:

1-propanoyl-LSD (1P-LSD) researchgate.netuni-freiburg.de

1-butanoyl-LSD (1B-LSD) uni-freiburg.de

1-valeroyl-LSD (1V-LSD) uni-freiburg.de

1-cyclopropanoyl-LSD (1cP-LSD) uni-freiburg.de

1-cyclopropanoyl-AL-LAD (1cP-AL-LAD) uni-freiburg.de

These substitutions demonstrate the accessibility of the N1 position for introducing a variety of acyl groups, which can modulate the compound's properties. In vitro metabolism studies have shown that N1-acylated lysergamides, such as 1P-AL-LAD, can be deacylated to form the corresponding N1-unsubstituted analogue (e.g., AL-LAD), suggesting they may function as prodrugs. researchgate.net

| Compound Name | N1-Substituent | Reference |

|---|---|---|

| 1-Acetyl-LSD (ALD-52) | Acetyl | researchgate.net |

| 1-Propanoyl-LSD (1P-LSD) | Propanoyl | researchgate.netuni-freiburg.de |

| 1-Butanoyl-LSD (1B-LSD) | Butanoyl | uni-freiburg.de |

| 1-Valeroyl-LSD (1V-LSD) | Valeroyl | uni-freiburg.de |

| 1-Cyclopropanoyl-LSD (1cP-LSD) | Cyclopropanoyl | uni-freiburg.de |

The C-6 and C-8 positions of the this compound ring system are common sites for structural modification, leading to a wide array of derivatives with diverse properties. The naturally occurring lysergic acid features a methyl group at the C-6 nitrogen (N-6) and a carboxylic acid group at C-8. cymitquimica.comnih.gov

Modifications at the N-6 position typically involve replacing the methyl group with other alkyl or functionalized groups. Syntheses have been reported for several N-6 substituted analogues, where the N-6 methyl is replaced by:

An ethyl group (ETH-LAD) nih.gov

An allyl group (AL-LAD) nih.gov

A propyl group (PRO-LAD)

A phenylethyl group (PHENETH-LAD) wikipedia.org

The C-8 position is also a versatile handle for derivatization. The carboxylic acid of lysergic acid can be converted into various amides, which is a hallmark of many pharmacologically active lysergamides. wikipedia.org For example, the diethylamide moiety in LSD is a result of such a modification. Further complexity can be introduced, as seen in the synthesis of LSZ, where the C-8 carboxamide is part of a 2,4-dimethylazetidide ring. nih.gov The C-8 substituent can also be removed entirely, as demonstrated by the synthesis of descarboxylysergic acid, an analogue of lysergic acid lacking the C-8 carboxyl group. wikipedia.org Additionally, more complex transformations at C-8 are possible, such as the conversion of D-6-methyl-8-hydroxymethyl-10α-methoxy-8-ergolene into a D-6-methyl-8β-hydroxymethyl-8α-hydroxy-9-ergolene acetonide, showcasing the introduction of multiple functional groups at this position. google.com

| Compound Name | Modification Type | Position | Substituent | Reference |

|---|---|---|---|---|

| ETH-LAD | N-Alkylation | N-6 | Ethyl | nih.gov |

| AL-LAD | N-Alkylation | N-6 | Allyl | nih.gov |

| PRO-LAD | N-Alkylation | N-6 | Propyl | |

| LSZ | Amidation | C-8 | (2'S,4'S)-2,4-dimethylazetidide | nih.gov |

| Descarboxylysergic acid | Decarboxylation | C-8 | Hydrogen (carboxyl group removed) | wikipedia.org |

The synthesis of this compound derivatives with complex side chains is a key strategy for developing molecular probes to investigate biological systems, particularly neurotransmitter receptors. These probes are designed to explore structure-activity relationships and to map the binding pockets of their protein targets.

One approach involves modifying the C-8 position. For example, the synthesis of (2′S,4′S)-lysergic acid 2,4-dimethylazetidide (LSZ), a conformationally restricted analogue of LSD, was undertaken to probe the requirements of the serotonin (B10506) receptor binding site. nih.gov This complex azetidide moiety was introduced to constrain the orientation of the amide group, providing insights into the optimal conformation for receptor activation. nih.gov Similarly, a series of C-8 substituted didehydroergoline derivatives, such as (8α)-N-[(2S)-1-hydroxybutan-2-yl]-1,6-dimethyl-9,10-didehydroergoline-8-carboxamide, have been synthesized and used as ligands to study the structure and function of the 5-HT2B receptor. mdpi.com

Another strategy is the removal of functional groups to understand their importance. The synthesis of descarboxylysergic acid, which lacks the C-8 carboxyl group, was performed to help clarify the minimum structural features necessary for the biological activity of ergoline compounds. wikipedia.org

Modification at the C-6 and C-8 Positions

Synthesis of 9,10-Dihydro Analogues from 9,10-Didehydro Precursors

The Δ9,10 double bond within the this compound core is a reactive site that can be selectively reduced to yield the corresponding 9,10-dihydroergoline analogues. This transformation from an unsaturated to a saturated D-ring significantly alters the geometry and conformational flexibility of the ergoline skeleton, leading to compounds with distinct chemical and biological profiles. Dihydrolysergol is one such important member of the ergoline family derived from this reduction. researchgate.net

The reduction of the indole double bond in related heterocyclic systems is often highly stereoselective. For example, the reduction of 1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine, a structure related to the ergoline core, with sodium borohydride (B1222165) in trifluoroacetic acid proceeds with high stereoselectivity to give the all-cis decahydro product in excellent yield. clockss.org This method is particularly effective for indoles containing a second basic nitrogen, as is the case with ergolines. clockss.org The stereochemical outcome of such reductions is influenced by factors including the reagent used and steric hindrance from other parts of the molecule. nih.gov

Catalytic hydrogenation is a primary method for the reduction of the Δ9,10 double bond in this compound precursors. This process typically involves the use of a metal catalyst, such as palladium or platinum, in the presence of hydrogen gas. nih.govresearchgate.net For example, the hydrogenation of a Δ9,10 ergoline lactam has been shown to produce the corresponding dihydro derivative. researchgate.net

The stereoselectivity of the catalytic reduction can be influenced by the reaction conditions and the substrate's structure. In the hydrogenation of steroidal enones, a related transformation, the direction of hydrogen attack (α- or β-face) is affected by steric hindrance from axial protons on the ring system and by the presence of basic conditions. nih.gov

In addition to catalytic hydrogenation, chemical reduction methods can also achieve the stereoselective reduction of the indole double bond. The use of sodium borohydride in trifluoroacetic acid (NaBH4/CF3CO2H) is a powerful method for reducing indoles to indolines (dihydroindoles). clockss.org This system is effective for substrates like ergolines that are resistant to reduction under weaker acidic conditions due to protonation of the basic N-6 nitrogen. The high stereoselectivity observed with this method, yielding a single major stereoisomer, underscores its utility in synthesizing specific 9,10-dihydroergoline analogues from their didehydro precursors. clockss.org

Molecular Mechanisms of Action and Receptor Interaction Research

Biophysical Characterization of Ligand-Receptor Interactions

The interaction of 9,10-didehydroergoline derivatives with G protein-coupled receptors (GPCRs), particularly serotonin (B10506), dopamine (B1211576), and adrenergic receptors, is a key area of study. These interactions are governed by the specific chemical features of the ligand and the complementary architecture of the receptor's binding pocket.

Derivatives of this compound are well-known for their significant interactions with serotonin (5-HT) receptors, which are implicated in a wide range of physiological and cognitive functions. researchgate.netnih.gov The nature of these interactions, whether agonistic (activating the receptor) or antagonistic (blocking the receptor), and the strength of binding (affinity) are highly dependent on the specific derivative and the receptor subtype.

Many ergoline (B1233604) derivatives exhibit non-selective agonist activity at 5-HT receptors. researchgate.net For instance, lysergic acid diethylamide (LSD), a prominent this compound derivative, binds with high affinity to a broad spectrum of serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C. wikipedia.orgwikipedia.org The psychedelic effects of compounds like LSD are primarily attributed to their agonist activity at the 5-HT2A receptor. researchgate.net However, the interaction is not limited to this subtype. For example, 9,10-dihydro-LSD, while having a lower affinity than LSD, still binds to 5-HT2A, 5-HT2C, and 5-HT1A receptors. wikipedia.org It displays partial agonism at the 5-HT2A receptor. wikipedia.org

The binding affinities of various this compound derivatives can be quantified using radioligand binding assays. These studies reveal that even minor structural modifications can significantly alter the affinity for different 5-HT receptor subtypes. For example, while many N-alkyl-N-isopropyl analogs of LSD retain high affinity for the 5-HT1A receptor, their affinity for 5-HT2 sites can be lower than that of LSD. nih.gov

The functional outcome of receptor binding—agonism, partial agonism, or antagonism—is a critical aspect of their pharmacological profile. While many this compound derivatives are 5-HT2A agonists, some, like 2-iodo-LSD, act as antagonists at 5-HT2A and 5-HT2C receptors. wikipedia.orgwikipedia.org The interaction with the 5-HT1A receptor is also significant, and some tryptamine (B22526) hallucinogens' behavioral effects are mediated in part by this receptor. rcsb.org Activation of 5-HT1A receptors has been shown to reduce the head-twitch response in mice, a behavioral proxy for hallucinogenic effects, suggesting a modulatory role of this receptor. mdpi.com

Table 1: Binding Affinity (Ki, nM) and Functional Activity of Selected this compound Derivatives at Serotonin Receptors

| Compound | 5-HT2A Affinity (Ki, nM) | 5-HT2A Functional Activity | 5-HT1A Affinity (Ki, nM) | 5-HT2C Affinity (Ki, nM) |

|---|---|---|---|---|

| LSD | 1.08 wikipedia.org | Partial Agonist wikipedia.org | High Affinity rcsb.org | High Affinity wikipedia.org |

| 9,10-Dihydro-LSD | 2.9 wikipedia.org | Partial Agonist wikipedia.org | 26-fold lower than LSD wikipedia.org | 4.6-fold lower than LSD wikipedia.org |

| iso-LSD | ~200 (IC50) wikipedia.org | Inactive wikipedia.org | N/A | N/A |

| 2-Iodo-LSD | High Affinity wikipedia.orgwikipedia.org | Antagonist wikipedia.orgwikipedia.org | Affinity Present wikipedia.orgwikipedia.org | Antagonist wikipedia.orgwikipedia.org |

| MIPLA | Similar to LSD nih.gov | LSD-like nih.gov | Similar to LSD nih.gov | N/A |

| EIPLA | Similar to LSD nih.gov | LSD-like nih.gov | Similar to LSD nih.gov | N/A |

| DIPLA | 9-fold lower than LSD nih.gov | Reduced LSD-like nih.gov | 4-fold lower than LSD nih.gov | N/A |

The double bond between carbons 9 and 10 in the D-ring of the ergoline structure is a critical determinant of the pharmacological activity of these compounds. Saturation of this bond, as seen in 9,10-dihydro derivatives, generally leads to a significant reduction or complete loss of hallucinogenic properties. wikipedia.orgwiley.com

For example, 9,10-dihydro-LSD is non-hallucinogenic. wikipedia.org While it retains high affinity for the 5-HT2A receptor, its activation potency is about 6-fold lower than that of LSD. wikipedia.org This suggests that the planarity and electronic configuration conferred by the 9,10-didehydro bond are crucial for optimal receptor activation, even if not for binding itself. The conformational rigidity of the D-ring is thought to be essential for effective interaction with the 5-HT2 receptor. nih.gov The loss of the double bond in dihydro-LSD, while maintaining relative planarity, must alter the molecule's interaction with the receptor in a way that diminishes its functional efficacy. wiley.com

The structural similarity of the ergoline nucleus to dopamine and norepinephrine (B1679862) allows for significant interactions with dopaminergic and adrenergic receptors. ebi.ac.ukuni.edu This cross-reactivity contributes to the broad pharmacological profiles of many this compound derivatives.

Ergoline derivatives such as lergotrile, pergolide, and lisuride (B125695) exhibit potent dopaminergic agonist effects. uni.edu The ergoline system itself is recognized by dopamine receptors, leading to a physiological response. uni.edu Structural analyses have revealed the binding mode of LSD within the dopamine D1 receptor, highlighting the orientation of the ergoline moiety towards transmembrane helix 4. pdbj.org Interestingly, some compounds have been designed to have more specific effects. For example, a synthesized compound with n-propyl groups on the amino group showed potent dopaminergic agonist activity with reduced effects at serotonin and adrenergic receptors. uni.edu There is evidence that dopamine can directly interact with adrenergic receptors, and this promiscuous interaction may be a novel mechanism for catecholamine function. nih.gove-century.us

Many ergolines also demonstrate a high affinity for α-adrenoceptors. uni.edu For instance, ergonovine produces arterial vasoconstriction by stimulating alpha-adrenergic and serotonin receptors. hmdb.ca The interaction with both dopaminergic and adrenergic systems underscores the complex pharmacology of this class of compounds.

Role of the 9,10-Didehydro Bond in Receptor Recognition and Activation

Structure-Activity Relationships (SAR) within this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule influence its biological activity. For this compound derivatives, SAR has been extensively explored to delineate the roles of various substituents and stereochemistry in receptor binding and functional outcomes.

Substitutions on the nitrogen atoms of the ergoline core, particularly at the N1 (indole) and N6 positions, have a profound impact on the pharmacological properties of the resulting compounds.

N1-Substitution: The indole (B1671886) nitrogen (N1) is a key site for modification. Acylation at this position, as seen in compounds like 1P-LSD and 1cP-AL-LAD, can significantly alter the molecule's activity. uni-freiburg.de Studies have shown that N1-substitution can disrupt the ability of lysergamides to activate the 5-HT2A receptor directly. nih.govresearchgate.net However, these N1-acylated derivatives can function as prodrugs, being metabolized in the body to their active, de-acylated counterparts (e.g., 1P-AL-LAD metabolizing to AL-LAD). nih.govresearchgate.net

N6-Substitution: The substituent on the N6 nitrogen also plays a critical role in modulating receptor affinity and efficacy. Replacing the N6-methyl group of LSD with other alkyl or allyl groups leads to a range of compounds with varying potencies. For example, N6-allyl-nor-LSD (AL-LAD) and N6-propyl-nor-LSD (PRO-LAD) are potent psychedelics. nih.gov AL-LAD was found to be slightly less potent than LSD in inducing the head-twitch response in mice, while LSZ, another derivative, was equipotent. nih.gov The N,N-diethylamide moiety at the C8 position is also exquisitely sensitive to change, with most alterations leading to a significant loss of potency. wiley.com

The size and nature of the substituents on the amide nitrogen at C8 are also critical. A series of N-isopropyl lysergamide (B1675752) derivatives were synthesized to probe the space around the amide group. nih.gov It was found that N-alkyl-N-isopropyl analogs of LSD retained LSD-like activity until the N-alkyl group became as large as an ethyl group (EIPLA). researchgate.netnih.gov When a second isopropyl group was added (DIPLA), there was a dramatic drop in LSD-like activity and a significant decrease in binding affinity for both 5-HT1A and 5-HT2 receptors. nih.gov

Table 2: Influence of N-Substitution on Potency (Mouse Head-Twitch Response)

| Compound | N6-Substituent | N1-Substituent | Relative Potency (ED50, nmol/kg) |

|---|---|---|---|

| LSD | Methyl | Hydrogen | 132.8 nih.gov |

| AL-LAD | Allyl | Hydrogen | 174.9 nih.gov |

| LSZ | Methyl | N/A (azetidide) | 114.2 nih.gov |

| 1P-AL-LAD | Allyl | Propanoyl | 491 nih.govresearchgate.net |

Note: The head-twitch response in mice is a behavioral proxy for 5-HT2A receptor activation.

The rigid, multi-cyclic structure of ergoline results in several chiral centers, making stereochemistry a critical factor in its biological activity. The spatial arrangement of atoms and functional groups dictates how the molecule fits into and interacts with the binding pocket of a receptor.

The chirality at carbons C5 and C8 is particularly important. Only ergolines with the 5R,8R-configuration exhibit potent hallucinogenic activity. wikipedia.org The C8 epimer of LSD, iso-LSD (with an 8S configuration), has a significantly lower affinity for serotonin receptors (about 10- to 30-fold lower than LSD) and is considered inactive as a hallucinogen. wikipedia.orgwiley.com This highlights the precise stereochemical requirements of the receptor's binding site. The "wrong" stereochemistry can dramatically reduce or abolish biological activity. uni.edu

Similarly, for certain tricyclic ergoline analogs, the homochiral compound was a more potent 5-HT2 receptor antagonist than its unnatural epimer, emphasizing the importance of stereochemistry for receptor affinity. nih.gov The precise three-dimensional shape of the molecule is thus a key determinant of its ability to selectively bind to and activate specific receptor subtypes.

Influence of N-Substitution on Receptor Binding and Functional Efficacy

Computational and Theoretical Studies of Molecular Interactions

Computational and theoretical chemistry have become indispensable tools in drug discovery and molecular pharmacology. These methods provide profound insights into the interactions between ligands, such as derivatives of this compound, and their biological targets at an atomic level. By simulating complex molecular systems, researchers can predict binding affinities, elucidate mechanisms of action, and guide the rational design of new compounds with improved properties. The following sections detail the application of various computational techniques to the study of this compound, a core structure in many pharmacologically active agents.

Molecular Docking and Dynamics Simulations for Ligand Conformation

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze how a ligand, such as a this compound derivative, binds to a receptor and how the resulting complex behaves over time. mdpi.comnih.govghalib.edu.af

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. ghalib.edu.af For instance, docking studies have been instrumental in understanding the interactions of various ligands with G-protein coupled receptors (GPCRs), a common target for ergoline compounds. aimspress.com One study on serotonin 5-HT2A receptor (5-HT2AR) ligands utilized the crystal structure of the receptor in complex with (8alpha)-N,N-diethyl-6-methyl-9,10-didehydroergoline-8-carboxamide (PDB ID: 6wgt) to inform the alignment of other molecules. rsc.org This demonstrates how experimentally determined structures of didehydroergoline derivatives serve as crucial templates for computational modeling. rsc.org

Quantum Chemistry Calculations for Electronic Structure and Reactivity

Quantum chemistry (QC) methods, also known as ab initio (from first principles) methods, solve the electronic Schrödinger equation to provide detailed information about a molecule's electronic structure, energy, and properties without relying on empirical parameters. wikipedia.org These techniques are vital for understanding the intrinsic properties of molecules like this compound that govern their reactivity and interaction with biological targets.

QC calculations can determine a wide range of molecular properties, including:

Optimized molecular geometry: Finding the lowest energy three-dimensional arrangement of atoms.

Electron distribution: Visualizing molecular orbitals and calculating partial atomic charges, which are crucial for electrostatic interactions.

Reaction energies and barriers: Predicting the thermodynamics and kinetics of chemical reactions.

Common classes of QC methods include Hartree-Fock, post-Hartree-Fock methods (like Møller-Plesset perturbation theory and coupled cluster theory), and Density Functional Theory (DFT). wikipedia.orgcecam.org In the context of drug design, QC is often used in a multi-level approach. For instance, a study developing models for 5-HT2AR ligands, which included a this compound derivative, employed a semi-empirical QC method (PM3) to optimize the 3D geometry of the molecules before further analysis. rsc.org This initial optimization ensures that the subsequent modeling steps start from a physically realistic conformation. rsc.org While computationally intensive, QC methods provide the most accurate description of a molecule's electronic properties, which are fundamental to its ability to bind to a receptor. ub.edu

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a computational methodology used to establish a correlation between the 3D properties of a set of molecules and their biological activity. nih.gov These models provide a quantitative understanding of how specific steric and electrostatic field variations in a molecule affect its potency, offering a rational basis for designing new, more active compounds. nih.govresearchgate.net

The generation of a 3D-QSAR model, such as a Comparative Molecular Field Analysis (CoMFA) model, involves several key steps:

Dataset Selection: A set of compounds with a common structural scaffold and a range of measured biological activities is chosen. researchgate.net

Molecular Alignment: All molecules in the dataset are aligned in 3D space based on a common substructure or a template molecule, which is often a known bioactive conformation. researchgate.netnih.gov

Field Calculation: The aligned molecules are placed in a 3D grid, and steric and electrostatic interaction fields are calculated at each grid point using a probe atom. nih.gov

Statistical Analysis: A statistical method, typically Partial Least Squares (PLS) regression, is used to build a mathematical model that correlates the variations in the field values (the independent variables) with the biological activity (the dependent variable). researchgate.net

A notable study developed 3D-QSAR and machine learning models for a large dataset of 375 ligands of the serotonin 5-HT2A receptor. rsc.org The molecules were aligned to the bioactive conformation of co-crystallized ligands, including (8alpha)-N,N-diethyl-6-methyl-9,10-didehydroergoline-8-carboxamide (from PDB ID: 6wgt). rsc.org The resulting field-based 3D-QSAR model showed excellent statistical robustness, as detailed in the table below. rsc.org

| Parameter | Value | Description |

|---|---|---|

| r² | 0.99 | The coefficient of determination for the training set, indicating how well the model fits the data. |

| q² | 0.73 | The cross-validated correlation coefficient, a measure of the model's internal predictive ability. |

| r² test | 0.73 | The predictive r² for the external test set, indicating the model's ability to predict the activity of new compounds. |

Machine Learning Approaches for Drug-Target Interaction Prediction

Machine learning (ML) has emerged as a powerful tool in drug discovery, capable of predicting drug-target interactions (DTIs) by learning from large and complex datasets. frontiersin.orgmdpi.com Unlike traditional QSAR models, ML algorithms can handle more diverse chemical structures and integrate multiple data sources to build predictive models. researchgate.net These methods can save significant time and resources by prioritizing compounds for experimental testing. frontiersin.orgijimai.org

The process of DTI prediction using ML generally involves:

Data Acquisition: Gathering data on known drug-target interactions, often from public databases. frontiersin.org

Feature Extraction: Converting drug molecules and protein targets into numerical descriptors that capture their chemical and physical properties. frontiersin.org

Model Training: Using an ML algorithm (e.g., Support Vector Machines, Random Forest, Deep Neural Networks) to learn the relationship between the features and the interaction data. ijimai.orgnih.gov

Prediction: Applying the trained model to predict interactions for new, untested drug-target pairs. nih.gov

In a study directly relevant to this compound, researchers compared the performance of several supervised ML models against their field-based 3D-QSAR model for predicting the affinity of 5-HT2AR ligands. rsc.org The dataset included a didehydroergoline derivative, and the models were trained to predict the pKi values. rsc.org The results showed that the machine learning models, particularly Support Vector Machine (SVM), performed exceptionally well, demonstrating high predictive accuracy for the test set. rsc.org

| Model | q² (Cross-Validation) | r² (Test Set) |

|---|---|---|

| Support Vector Machine (SVM) | 0.74 | 0.79 |

| k-Nearest Neighbors (kNN) | 0.72 | 0.75 |

| Random Forest (RF) | 0.66 | 0.73 |

| Relevance Vector Machine (RVM) | 0.69 | 0.75 |

Analysis of Bioactive Conformations

The bioactive conformation of a ligand is the specific three-dimensional shape it adopts when bound to its biological target. irbbarcelona.org This conformation is not necessarily the lowest energy state of the molecule in solution, and understanding it is critical for structure-based drug design. irbbarcelona.orgleidenuniv.nl Computational methods are essential for exploring the conformational landscape of flexible molecules and identifying potential bioactive conformations. ub.edu

The process often involves a multi-level strategy:

Conformational Search: Generating a large number of possible conformations using methods like molecular mechanics force fields. leidenuniv.nl

Energy Calculation: Estimating the relative stability of these conformations, often using higher-level quantum mechanics calculations to refine the energies. ub.eduirbbarcelona.org

Clustering and Analysis: Grouping similar conformations together to identify a smaller set of representative structures for further study. ub.edu

The identification of the bioactive conformation is a cornerstone of both ligand-based and structure-based design. In 3D-QSAR, aligning molecules to a known bioactive conformation is crucial for building a predictive model. leidenuniv.nl The study of 5-HT2AR ligands provides a direct example, where the experimentally determined crystal structure of (8alpha)-N,N-diethyl-6-methyl-9,10-didehydroergoline-8-carboxamide within the receptor (PDB ID: 6wgt) provided the definitive bioactive conformation used to align the entire dataset for both 3D-QSAR and machine learning model development. rsc.org This highlights the synergy between experimental structural biology and computational analysis in defining the precise spatial arrangement required for molecular recognition and biological activity. nih.gov

Advanced Analytical Methodologies for 9,10 Didehydroergoline Research

Chromatographic Separation Techniques for Research Samples

Chromatography is a fundamental tool in the analysis of 9,10-didehydroergoline-containing samples, enabling the separation of complex mixtures and the isolation of individual compounds for further analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the qualitative and quantitative analysis of this compound and its derivatives. nih.gov It is extensively used to assess the purity of synthesized compounds and to analyze mixtures, such as extracts from fungal cultures or contaminated agricultural products. nih.govresearchgate.net Reversed-phase HPLC is the most common approach, adept at separating the various ergot alkaloids and their isomers. nih.govresearchgate.net

The effectiveness of HPLC separation is highly dependent on the chosen stationary phase (column) and mobile phase composition. C18 columns are frequently employed, offering excellent separation for many ergot alkaloids. nih.govoregonstate.edu To achieve optimal separation and peak shape, especially for basic compounds like the ergoline (B1233604) alkaloids, mobile phases are often buffered. food.gov.uk Typical mobile phases consist of acetonitrile/water or methanol/water mixtures, often with additives like ammonium (B1175870) carbonate, formic acid, or triethylamine (B128534) to control pH and improve chromatographic performance. nih.govnih.gov Detection is commonly performed using fluorescence detectors (FLD), as the ergoline ring system is naturally fluorescent, or mass spectrometry (MS) for enhanced sensitivity and structural confirmation. mdpi.comresearchgate.netnih.gov

Table 1: Exemplary HPLC Methods for Ergot Alkaloid Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Phenomenex Luna C18 (4.6 x 250 mm, 5 µm) oregonstate.edu | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) nih.govscirp.org | Restek Allure PFPP (2.1 x 50mm, 5 µm) core.ac.uknih.gov |

| Mobile Phase A | Acetonitrile oregonstate.edu | Water with 0.1% Formic Acid nih.govscirp.org | Water with 0.1% Formic Acid core.ac.uknih.gov |

| Mobile Phase B | 3mM Ammonium Carbonate food.gov.uk | Acetonitrile with 0.1% Formic Acid nih.govscirp.org | Acetonitrile with 0.1% Formic Acid core.ac.uknih.gov |

| Detection | Fluorescence (FLD) oregonstate.edu | QTOF-MS nih.govscirp.org | Quadrupole MS core.ac.uknih.gov |

| Application | Separation of ergot alkaloid standards and isomers. oregonstate.edu | Extraction and identification of ergot alkaloids from rye feed. scirp.org | Separation of lysergamide (B1675752) isomers. core.ac.uknih.gov |

Direct analysis of this compound and related ergot alkaloids by Gas Chromatography (GC) is generally not feasible due to their low volatility and thermal instability. researchgate.netfishersci.it To overcome this limitation, derivatization is required. This chemical process modifies the analyte to increase its volatility and thermal stability, making it suitable for GC analysis. fishersci.itjfda-online.com

Silylation is a common derivatization technique where active hydrogen atoms in functional groups like hydroxyls and amines are replaced by a silyl (B83357) group (e.g., trimethylsilyl). gcms.cz This process reduces the compound's polarity and its tendency to form intermolecular hydrogen bonds, thereby increasing its volatility. gcms.cz The resulting volatile derivatives can then be effectively separated on fused silica (B1680970) capillary columns, such as those with a nonpolar DB-1 or similar stationary phase. uni-freiburg.deljmu.ac.uk GC analysis of these derivatives is particularly useful in forensic contexts and for confirming the identity of compounds. astm.orgnih.gov

Table 2: Typical GC Parameters for Analysis of Derivatized Lysergamides

| Parameter | Method Details |

| Derivatization | Silylation to increase volatility and thermal stability. gcms.cz |

| Column | Fused silica DB-1 column (30 m x 0.32 mm i.d., 0.25 μm film thickness). uni-freiburg.deljmu.ac.uk |

| Injector Temperature | 280 °C. uni-freiburg.deljmu.ac.uk |

| Carrier Gas | Helium. uni-freiburg.deljmu.ac.uk |

| Oven Program | Initial temp 80°C, ramped to 310°C. uni-freiburg.deljmu.ac.uk |

| Application | Analysis of derivatized lysergamides and related substances. uni-freiburg.deljmu.ac.uk |

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

Mass Spectrometric Approaches for Structural Characterization and Biotransformation Studies

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound compounds. nih.gov It provides precise molecular weight information and fragmentation patterns that act as a "fingerprint" for identification. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a powerful method for analyzing complex mixtures and studying how these compounds are metabolized (biotransformation). oregonstate.edu

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile molecules like this compound and its derivatives. It is commonly coupled with HPLC (LC-ESI-MS). ESI typically generates protonated molecules, [M+H]⁺, in positive ion mode, which provides clear molecular weight information with minimal fragmentation in the ion source. nih.gov This high sensitivity makes it a preferred method for detecting trace amounts of these compounds. nih.gov By inducing fragmentation within the mass spectrometer (tandem MS or MS/MS), detailed structural information can be obtained from the resulting daughter ions, which is crucial for identifying unknown metabolites or characterizing novel analogues. oregonstate.edunih.gov

When this compound derivatives are made volatile through chemical derivatization, they can be analyzed by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS). uni-freiburg.deuni-freiburg.de Electron Ionization (EI) is a hard ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the sample molecules. ljmu.ac.uk This process imparts significant energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is highly detailed and characteristic of the molecule's structure. These fragmentation patterns are valuable for structural elucidation and can be compared against spectral libraries for identification. For lysergamides, characteristic fragment clusters are often observed at specific mass-to-charge ratios (m/z), aiding in their identification. ljmu.ac.uk

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS), especially when coupled with HPLC (LC-QTOF-MS), offers significant advantages for this compound research. scirp.orgmdpi.com This hybrid mass spectrometer combines a quadrupole mass analyzer with a time-of-flight mass analyzer. The primary benefit of QTOF-MS is its ability to provide very high mass resolution and accuracy for both precursor and fragment ions. mdpi.comnih.gov This precision allows for the determination of elemental compositions, which is a powerful tool for identifying unknown compounds, such as novel analogues or metabolites in biotransformation studies. nih.govuni-freiburg.de

QTOF-MS can operate in a non-targeted data acquisition mode, where the instrument records all mass data from a single chromatographic run. mdpi.com This allows for retrospective data analysis, meaning researchers can later search the same data set for compounds that were not initially targeted. mdpi.com The use of tandem MS (MS/MS) capabilities on a QTOF instrument provides high-resolution fragment ion spectra, yielding detailed structural information for confident identification. scirp.orgnih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting ions and analyzing the resulting pieces. wikipedia.org In the context of this compound and its analogs, MS/MS provides crucial data for identification and structural elucidation. The process involves selecting a precursor ion, which is the ionized molecule of interest, and subjecting it to collision-induced dissociation (CID) to generate product ions. uab.edu These fragmentation patterns are often characteristic of the compound's core structure and its substituents.

For many lysergamides, including derivatives of this compound, the electron ionization (EI) mass spectra show common fragment clusters at various mass-to-charge ratios (m/z), such as m/z 151–156, 161–169, 178–182, 191–197, 205–208, and 229–224. ljmu.ac.uk A notable fragment for lysergamides containing an N,N-diethylamide group is the iminium ion at m/z 72, along with ions at m/z 100 and m/z 128. ljmu.ac.uk

In the analysis of N1-acylated derivatives, specific fragmentation patterns emerge. For instance, 1-valeroyl-LSD (1V-LSD) shows a molecular ion at m/z 407 and an oxonium ion at m/z 85, which corresponds to the 1-acyl substituent. This oxonium ion can further lose a carbon monoxide (CO) molecule to form a carbenium ion at m/z 57. ljmu.ac.uk These characteristic fragments are shifted by 14 Da compared to its lower homolog, 1-butanoyl-LSD (1B-LSD), reflecting the difference in the acyl chain length. ljmu.ac.uk High-resolution MS/MS is particularly valuable for identifying unknown compounds and impurities, as demonstrated in a study where 17 impurities in a sample of 1-cyclopropanoyl-AL-LAD were tentatively identified based on their mass spectral data. nih.govuni-freiburg.de

Table 1: Characteristic MS/MS Fragments for Selected this compound Derivatives

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference(s) |

|---|---|---|---|

| Lysergamides (general) | Varies | 72, 100, 128, 151-156, 161-169, 178-182, 191-197, 205-208, 229-224 | ljmu.ac.uk |

| 1-Valeroyl-LSD (1V-LSD) | 407 | 57, 85, 249, 265, 280, 305-308, 364 | ljmu.ac.uk |

| 1-Butanoyl-LSD (1B-LSD) | 393 | 43, 71, 235, 251, 266, 291-294, 350 | ljmu.ac.uk |

Spectroscopic Methods for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound derivatives, both proton (¹H) and carbon-¹³ (¹³C) NMR are used to confirm identity and structure. nih.gov

In a study of 1-thiophenoyl-LSD (1T-LSD), ¹H and ¹³C NMR, along with two-dimensional NMR techniques, were used to identify the compound and confirm the position of the thiophene-2-carbonyl group at the N¹ position. nih.gov Similarly, the structures of other analogs like 1-cyclopropanoyl-AL-LAD and N-ethyl-N-isopropyllysergamide (EIPLA) have been characterized using NMR, which revealed the presence and specific locations of their respective substituent groups. researchgate.netresearchgate.net For example, the NMR data for 1V-LSD showed signals corresponding to a pentanoyl group, confirming its structure. researchgate.net

The chemical shifts observed in NMR spectra are highly sensitive to the molecular structure. For instance, the presence of a carbonyl group in N1-acylated derivatives is confirmed by a characteristic signal in the ¹³C NMR spectrum, typically around 173.8 ppm. researchgate.net Proton NMR can distinguish between different alkyl groups and their positions on the ergoline core.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative (1V-LSD)

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference(s) |

|---|---|---|---|

| Pentanoyl Group - C=O | - | 173.8 | researchgate.net |

| Pentanoyl Group - CH₂ | 2.97 | 36.2 | researchgate.net |

| Pentanoyl Group - CH₂ | 1.78 | 28.0 | researchgate.net |

| Pentanoyl Group - CH₂ | 1.48 | 23.4 | researchgate.net |

| Pentanoyl Group - CH₃ | 0.99 | 14.2 | researchgate.net |

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to identify functional groups within a molecule. gatewayanalytical.com These methods probe the vibrational modes of molecular bonds, providing a characteristic "fingerprint" of the compound. gatewayanalytical.comresearchgate.net

FTIR spectroscopy measures the absorption of infrared light by a sample, and it is particularly sensitive to polar bonds and hetero-nuclear functional groups. gatewayanalytical.com In the study of this compound derivatives, a prominent band between 1600 and 1630 cm⁻¹ in the FTIR spectrum is characteristic of the C=O stretching vibration of the tertiary amide group. researchgate.net The exact position of this band can be influenced by neighboring substituents. researchgate.net For example, in co-crystals of certain compounds, shifts in the C=O bands in the FTIR spectrum can indicate the formation of new non-covalent bonds. mdpi.com

Raman spectroscopy, which measures the inelastic scattering of light, is complementary to FTIR. It is particularly sensitive to homo-nuclear bonds, such as C-C, C=C, and C≡C, and requires little to no sample preparation. gatewayanalytical.com The combination of FTIR and Raman spectroscopy provides a comprehensive analysis of the functional groups present in a this compound compound. edinst.com

Table 3: Key Vibrational Spectroscopy Data for this compound Derivatives

| Technique | Functional Group | Characteristic Wavenumber (cm⁻¹) | Reference(s) |

|---|---|---|---|

| FTIR | Amide C=O Stretch | 1600 - 1630 | researchgate.net |

| FTIR | C=O (in LSD Tartrate) | 1716, 1698 | researchgate.net |

UV-Vis spectroscopy is a widely used technique for both the qualitative and quantitative analysis of compounds that absorb ultraviolet or visible light. chromedia.org The method is based on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. chromedia.org

For this compound derivatives, the UV spectrum is characteristic of the ergoline chromophore. The UV spectrum of a novel lysergamide, 1P-AL-LAD, was recorded as part of its analytical characterization. researchgate.net The UV spectrum of another analog, 1T-LSD, was noted to be different from that of other LSD analogs, highlighting the technique's utility in distinguishing between closely related structures. nih.gov

In quantitative research, UV-Vis spectroscopy can be used to determine the concentration of a this compound derivative in a solution by measuring its absorbance at a specific wavelength and comparing it to a calibration curve prepared from standards of known concentrations. The limit of detection (LOD) and limit of quantitation (LOQ) can be established to validate the method's sensitivity. ijrpb.com This makes UV-Vis a fast, simple, and inexpensive tool for routine analysis. chromedia.org

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

In Vitro Biotransformation Studies for Mechanistic Insights

In vitro biotransformation studies using pooled human liver microsomes (pHLM) are a cornerstone for investigating the metabolic fate of xenobiotics, including this compound derivatives. ljmu.ac.uk pHLM contains a mixture of drug-metabolizing enzymes, primarily from the cytochrome P450 (CYP) superfamily, which are responsible for Phase I metabolic reactions. mdpi.com

These studies are crucial for predicting how a compound will be metabolized in the human body. For example, the in vitro metabolism of 1P-AL-LAD was investigated using pHLM, which confirmed its conversion to the active metabolite AL-LAD. researchgate.netnih.gov This finding supports the hypothesis that 1P-AL-LAD may function as a prodrug. researchgate.net The study identified a total of fourteen metabolites, resulting from various reactions such as hydroxylation, N-dealkylation, N-deacylation, and dehydrogenation. researchgate.net

Similarly, studies on LSD using human liver microsomes have provided definitive evidence of its hydroxylation to metabolites like O-H-LSD. nih.gov The general procedure for such studies involves incubating the compound with pHLM in the presence of necessary cofactors (like an NADPH-regenerating system) and then analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the metabolites formed. mdpi.comnih.gov

Table 4: Summary of pHLM Application in this compound Research

| Compound Studied | Key Finding | Metabolic Reactions Observed | Reference(s) |

|---|---|---|---|

| 1P-AL-LAD | Conversion to AL-LAD (most abundant metabolite) | Hydroxylation, N-dealkylation, N-deacylation, dehydrogenation | researchgate.netnih.gov |

| LSD | Formation of O-H-LSD | Hydroxylation | nih.gov |

Identification of Phase I and Phase II Metabolites

The metabolic fate of compounds containing the this compound scaffold is investigated through in vitro models, primarily using human liver microsomes (pHLM) or S9 fractions. researchgate.netnih.govscispace.com These subcellular fractions contain a rich complement of drug-metabolizing enzymes. scispace.com Analytical techniques such as liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) are indispensable for the detection and structural elucidation of metabolites. uni-saarland.demdpi.commdpi.com

Phase I Metabolism: Phase I reactions introduce or expose functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. mdpi.com For this compound derivatives, several key Phase I metabolic reactions have been identified:

Hydroxylation: This is a common metabolic route, with hydroxyl groups being added to various positions on the ergoline ring system or on N-alkyl substituents. researchgate.netnih.govuni-saarland.de For instance, studies on 1P-AL-LAD, a derivative of this compound, revealed hydroxylation on both the core lysergamide structure and the N6-allyl group. researchgate.netnih.gov Another notable metabolite is 13-hydroxy-LSD, formed from the hydroxylation of a related ergoline. wikipedia.org

N-Dealkylation: The removal of alkyl groups from nitrogen atoms is a prevalent metabolic step. uni-saarland.de Research on various lysergamides demonstrated N6-demethylation, N6-deethylation, and N6-deallylation as significant pathways. uni-saarland.de

N-Deacylation: For derivatives with an acyl group at the N1 position, such as 1P-AL-LAD, deacylation is a major metabolic conversion. researchgate.netnih.gov In vitro studies confirmed that 1P-AL-LAD is metabolized to its deacylated counterpart, AL-LAD, which was found to be the most abundant metabolite. researchgate.netnih.govnih.gov

Other Oxidative Reactions: The formation of dihydrodiol metabolites and dehydrogenation have also been observed. researchgate.netnih.gov In some cases, a combination of these reactions can occur, leading to metabolites that are, for example, both hydroxylated and dealkylated. uni-saarland.de

The table below summarizes the Phase I metabolites identified for the this compound derivative 1P-AL-LAD from in vitro studies using pooled human liver microsomes.

Phase II Metabolism: Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which generally increases water solubility and facilitates excretion. mdpi.com While specific Phase II metabolites for many this compound derivatives are not as extensively characterized in the literature, glucuronidation of hydroxylated metabolites is a known subsequent pathway. wikipedia.org The use of liver S9 fractions, which contain both microsomal (Phase I) and cytosolic (some Phase II) enzymes, allows for the investigation of these conjugation reactions. scispace.com

Investigation of Monooxygenase Enzymes (e.g., CYP1A2, CYP3A4, CYP2D6, FMO3) in Metabolism

To identify the specific enzymes responsible for Phase I metabolism, researchers perform activity screening studies using a panel of recombinant human enzymes. uni-saarland.deljmu.ac.uk This approach allows for the qualitative assessment of which enzymes can catalyze specific metabolic reactions. ljmu.ac.uk The cytochrome P450 (CYP) superfamily of enzymes is a primary focus, as they are responsible for the oxidative metabolism of a vast number of compounds. frontiersin.orgpharmgkb.org

For this compound-based compounds, research has shown that several CYP isoforms are involved:

CYP1A2 and CYP3A4: These two enzymes have been identified as the predominant catalysts for key metabolic steps such as N-dealkylation and hydroxylation in a range of LSD derivatives. uni-saarland.de

CYP2D6: While CYP1A2 and CYP3A4 appear to be the primary contributors for many derivatives, CYP2D6 is a major drug-metabolizing enzyme responsible for the breakdown of approximately 25% of clinically used drugs, and its role is often investigated. pharmgkb.orgnih.gov Polymorphisms in the CYP2D6 gene can lead to significant variations in drug metabolism among individuals. nih.govmdpi.com

FMO3: Flavin-containing monooxygenase 3 (FMO3) is another important enzyme involved in the metabolism of nitrogen-containing compounds. Its potential role in the metabolism of this compound derivatives has been considered in screening studies. ljmu.ac.uk

The contribution of these enzymes is often confirmed through inhibition experiments using selective chemical inhibitors in pooled human liver microsomes. uni-saarland.de

Enzyme Kinetic Studies for Metabolic Pathway Elucidation

While identifying the enzymes involved is a crucial first step, enzyme kinetic studies are required to provide a quantitative assessment of their contribution to the metabolic pathways. ljmu.ac.uk These studies are essential for understanding the rate at which a compound is metabolized and for predicting potential drug-drug interactions and interindividual variability in metabolism. uni-saarland.denih.gov

The standard approach involves incubating the substrate (the this compound derivative) at various concentrations with recombinant enzymes or liver microsomes and measuring the rate of metabolite formation. nih.gov From this data, key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), can be determined. plos.org

However, CYP enzymes often exhibit complex, non-Michaelis-Menten kinetics, including sigmoidal, biphasic, or substrate inhibition patterns. nih.gov This atypical kinetic behavior can stem from the simultaneous interaction of multiple substrate molecules with the enzyme's active site. nih.gov Therefore, more complex kinetic models are often necessary for accurate characterization.

The goals of performing enzyme kinetic studies in this context include:

Interaction Potential: To assess the potential for a compound to act as an inhibitor or inducer of specific CYP enzymes, which is critical for predicting drug-drug interactions. uni-saarland.de

Impact of Genetic Variation: To understand how genetic polymorphisms in metabolizing enzymes, such as CYP2D6 or CYP3A4, might affect the pharmacokinetics of the compound in different individuals. nih.govmdpi.com

By elucidating the kinetics of the metabolic pathways, researchers can build more accurate physiologically based pharmacokinetic (PBPK) models to predict the compound's behavior in vivo. mmv.org

9,10 Didehydroergoline As a Key Precursor and Chemical Probe in Scientific Investigations

Role as a Fundamental Intermediate in Ergoline (B1233604) Alkaloid Synthesis

The 9,10-didehydroergoline skeleton is a cornerstone in the synthesis of a wide array of ergoline alkaloids. researchgate.net The biosynthesis of these compounds begins with the alkylation of L-tryptophan, which then undergoes a series of enzymatic reactions to form the tetracyclic ergoline ring system. mdpi.comwikipedia.org In laboratory synthesis, chemists have developed numerous strategies to construct this complex scaffold, often involving multi-step procedures. researchgate.net Once formed, the this compound core serves as a versatile intermediate that can be chemically modified to produce a diverse range of derivatives.

The this compound structure is the essential precursor for lysergic acid and its subsequent derivatives. wikipedia.org Lysergic acid, chemically known as (8β)-6-Methyl-9,10-didehydroergoline-8-carboxylic acid, is a naturally occurring ergot alkaloid produced by fungi of the Claviceps genus. mdpi.comwikipedia.org It is typically produced for chemical use through the hydrolysis of other natural lysergamides, such as ergotamine. wikipedia.orgnih.gov

Lysergic acid is the primary starting material for the semi-synthesis of a broad class of compounds called lysergamides. wikipedia.org These are amides of lysergic acid, formed by creating a bond between the carboxyl group at the C-8 position of the this compound ring and an amine. wikipedia.org The specific amine used determines the identity and properties of the resulting lysergamide (B1675752). For example, the formal condensation of lysergic acid with diethylamine (B46881) yields the well-known compound lysergic acid diethylamide (LSD). nih.gov Similarly, condensation with other amines produces a variety of other lysergamides, such as ergine (lysergic acid amide, LSA), where the carboxyl group is converted to a primary amide. wikipedia.org

The synthesis of these amides often involves activating the carboxylic acid of lysergic acid, for instance by converting it to a more reactive form like an acid azide, which then readily reacts with the desired amine. nih.gov This process underscores the role of the this compound core, embodied in lysergic acid, as the fundamental building block for this entire family of compounds. wikipedia.org

Table 1: Examples of Lysergamides Derived from the this compound Scaffold

| Compound Name | Full Chemical Name | Amide Group |

|---|---|---|

| Lysergic acid | (8β)-6-Methyl-9,10-didehydroergoline-8-carboxylic acid | Carboxylic Acid |

| Ergine (LSA) | (8β)-6-Methyl-9,10-didehydroergoline-8-carboxamide | Primary Amide (-CONH₂) |

| Lysergic acid diethylamide (LSD) | (8β)-N,N-Diethyl-6-methyl-9,10-didehydroergoline-8-carboxamide | Diethylamide (-CON(C₂H₅)₂) |

| Ergonovine | (8β)-N-[(2S)-1-hydroxypropan-2-yl]-6-methyl-9,10-didehydroergoline-8-carboxamide | (S)-2-aminopropan-1-ol amide |

The this compound skeleton serves not only as a precursor for naturally occurring alkaloids and their direct analogues but also as a versatile synthetic scaffold for creating novel research compounds. researchgate.netresearchgate.net Medicinal chemists extensively modify this core structure to investigate structure-activity relationships (SAR) and develop compounds with tailored pharmacological profiles. nih.gov

Modifications are made at several positions on the ergoline ring: